molecular formula C16H16BrN3O2 B2492513 (2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421445-73-9

(2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2492513
CAS No.: 1421445-73-9
M. Wt: 362.227
InChI Key: QIAYGAYBWWIPGQ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which combines a bromophenyl group with a pyrazin-2-yloxy group attached to a piperidin-1-yl methanone backbone.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-bromobenzoyl chloride with 4-(pyrazin-2-yloxy)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in DMSO, or amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of a bromine atom.

    (2-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.

    (2-Fluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

The uniqueness of (2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone lies in its bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2-bromophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-14-4-2-1-3-13(14)16(21)20-9-5-12(6-10-20)22-15-11-18-7-8-19-15/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAYGAYBWWIPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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